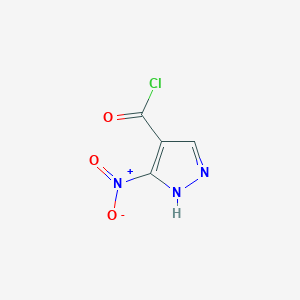![molecular formula C13H14BrNO4 B3240645 (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid CAS No. 144332-75-2](/img/structure/B3240645.png)
(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Descripción general
Descripción
Carboxylic acids and their derivatives are a significant class of organic compounds. They contain a carboxyl group (-COOH) and may have additional functional groups that can alter their properties and reactivity .
Synthesis Analysis
Carboxylic acids and their derivatives can be synthesized through various methods. One common method is the oxidation of alcohols or aldehydes . Carbonylation reactions are another method, which can convert a variety of substrates into carbonylated products .Molecular Structure Analysis
The molecular structure of carboxylic acids and their derivatives typically includes a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon . The presence of these polar groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Carboxylic acids and their derivatives undergo a variety of chemical reactions. They can be reduced to alcohols using reducing agents like lithium aluminium hydride . They can also undergo nucleophilic addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids and their derivatives depend on their molecular structure. They often have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Phosphonic Acid Applications
Phosphonic acid and its derivatives, sharing structural similarities with phosphate, have a wide range of applications due to their bioactive properties. They are used in drug development, bone targeting, design of supramolecular materials, and surface functionalization. The synthesis of phosphonic acids is crucial for projects across chemistry, biology, and physics (Sevrain et al., 2017).
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including its derivatives, are extensively used in medicinal chemistry to create compounds for treating human diseases. This is due to their ability to explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional molecule coverage. Stereogenicity of pyrrolidine carbons plays a significant role in the biological profile of drug candidates (Li Petri et al., 2021).
Biologically Active Carboxylic Acids
Carboxylic acids derived from plants have been identified for their antioxidant, antimicrobial, and cytotoxic activities. The structure of these acids significantly influences their biological activity, with rosmarinic acid showing high antioxidant activity. The antimicrobial and anticancer properties vary based on structural differences and the presence of hydroxyl groups (Godlewska-Żyłkiewicz et al., 2020).
Metals and Biologically Important Ligands
Studies on the influence of metals on biologically important ligands, such as carboxylic acids, provide insights into how metals affect the electronic system of these molecules. Understanding these interactions is crucial for comprehending the nature of compounds' interactions with biological targets and predicting their properties, such as reactivity and complex compound stability (Lewandowski et al., 2005).
Functional Chemical Groups in CNS Drugs
Research on functional chemical groups indicates that compounds like pyrrolidine may have effects on the central nervous system (CNS), ranging from depression to convulsion. Identifying such functional groups can lead to the synthesis of new compounds with CNS activity, emphasizing the importance of heterocycles in drug development (Saganuwan, 2017).
Mecanismo De Acción
The mechanism of action of carboxylic acids and their derivatives in biological systems can vary widely depending on the specific compound and the biological target. For example, some carboxylic acid derivatives are used as drugs and their mechanism of action involves interacting with specific proteins or enzymes in the body .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-[(4-bromophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c14-10-5-3-9(4-6-10)8-19-13(18)15-7-1-2-11(15)12(16)17/h3-6,11H,1-2,7-8H2,(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOZVRYXMLVHCE-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152942 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144332-75-2 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144332-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3240567.png)

![L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-](/img/structure/B3240573.png)


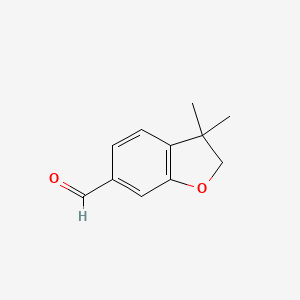
![Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester](/img/structure/B3240588.png)
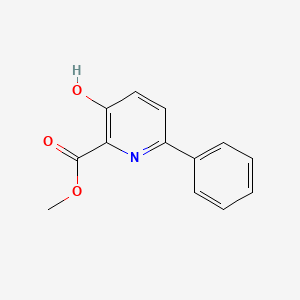
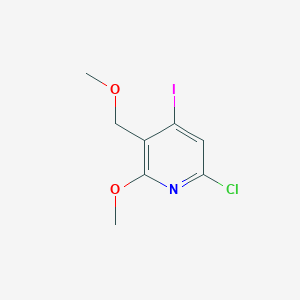

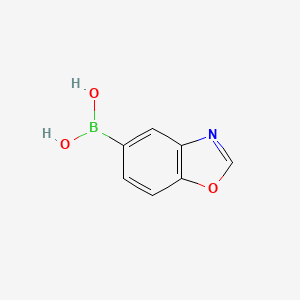
![4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3240617.png)
